Oxybuprocaine

説明

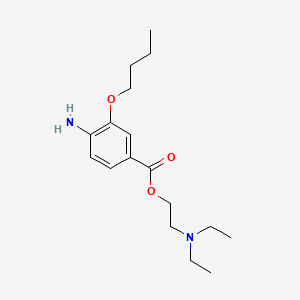

Structure

3D Structure

特性

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHHMUWAYWTMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13718-13-3 (hydrochloride), 5987-82-6 (mono-hydrochloride) | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048530 | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4), Very soluble (hydrochloride salt), 5.44e-01 g/L | |

| Record name | SID56320722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-43-4 | |

| Record name | Oxybuprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENOXINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXQ0JYM303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216.5 °C | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Purification of Oxybuprocaine: A Technical Guide for Laboratory Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of oxybuprocaine, a widely used local anesthetic, for laboratory-scale research. This document outlines the multi-step synthesis process, detailed experimental protocols, purification techniques, and methods for purity assessment, presented in a format tailored for researchers and professionals in drug development.

Overview of this compound Synthesis

The synthesis of this compound is a multi-step process commencing with the nitration of 3-hydroxybenzoic acid. The subsequent steps involve the protection of the carboxylic acid group via esterification, followed by the alkylation of the hydroxyl group. The ester is then converted to an acyl chloride to facilitate the final esterification with 2-(diethylamino)ethanol. The synthesis culminates in the reduction of the nitro group to an amine, yielding this compound. The hydrochloride salt is then typically formed for improved stability and solubility.

A reported overall yield for the synthesis of this compound hydrochloride from 3-hydroxy-4-nitrobenzoic acid is approximately 67.2%.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Nitration of 3-Hydroxybenzoic Acid to 3-Hydroxy-4-nitrobenzoic Acid

This initial step introduces a nitro group onto the aromatic ring of 3-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Fuming nitric acid

-

Nitrobenzene

-

Carbon tetrachloride

-

Ethanol

-

Water

Procedure:

-

Dissolve 50 g of 3-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cool the solution to 35-40°C.

-

Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.

-

Filter the resulting precipitate and wash it with carbon tetrachloride.

-

Recrystallize the crude product from dilute ethanol to obtain 3-hydroxy-4-nitrobenzoic acid.

Step 2: Fischer Esterification of 3-Hydroxy-4-nitrobenzoic Acid to Ethyl 3-Hydroxy-4-nitrobenzoate

The carboxylic acid group is protected as an ethyl ester in this step.

Materials:

-

3-Hydroxy-4-nitrobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-hydroxy-4-nitrobenzoic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2 hours.

-

Remove the excess ethanol under reduced pressure.

-

To the residue, add a mixture of water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to yield ethyl 3-hydroxy-4-nitrobenzoate.

Step 3: Alkylation of Ethyl 3-Hydroxy-4-nitrobenzoate to Ethyl 3-Butoxy-4-nitrobenzoate

The hydroxyl group is alkylated to a butoxy group using 1-bromobutane.

Materials:

-

Ethyl 3-hydroxy-4-nitrobenzoate

-

1-Bromobutane

-

Potassium carbonate

-

Anhydrous acetone

Procedure:

-

In a round-bottom flask, combine ethyl 3-hydroxy-4-nitrobenzoate, a molar excess of 1-bromobutane, and potassium carbonate in anhydrous acetone.

-

Reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting residue is ethyl 3-butoxy-4-nitrobenzoate. This intermediate can be purified by column chromatography if necessary.

Step 4: Saponification of Ethyl 3-Butoxy-4-nitrobenzoate to 3-Butoxy-4-nitrobenzoic Acid

The ethyl ester is hydrolyzed back to the carboxylic acid.

Materials:

-

Ethyl 3-butoxy-4-nitrobenzoate

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Dissolve the ethyl 3-butoxy-4-nitrobenzoate from the previous step in an aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours to ensure complete saponification.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-butoxy-4-nitrobenzoic acid.

Step 5: Conversion of 3-Butoxy-4-nitrobenzoic Acid to 3-Butoxy-4-nitrobenzoyl Chloride

The carboxylic acid is converted to a more reactive acyl chloride.

Materials:

-

3-Butoxy-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM) or another inert solvent

-

A catalytic amount of dimethylformamide (DMF) (optional)

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 3-butoxy-4-nitrobenzoic acid in dry DCM.

-

Add a few drops of DMF as a catalyst (optional).

-

Slowly add an excess of thionyl chloride to the suspension.

-

Gently reflux the mixture until the solid dissolves and the evolution of gas (SO₂ and HCl) ceases.

-

Distill off the excess thionyl chloride and the solvent under reduced pressure to obtain the crude 3-butoxy-4-nitrobenzoyl chloride. This product is often used immediately in the next step without further purification.

Step 6: Esterification of 3-Butoxy-4-nitrobenzoyl Chloride with 2-(Diethylamino)ethanol

The final ester linkage is formed in this step.

Materials:

-

3-Butoxy-4-nitrobenzoyl chloride

-

2-(Diethylamino)ethanol

-

An inert solvent (e.g., dry toluene or dichloromethane)

-

A tertiary amine base (e.g., triethylamine)

Procedure:

-

Dissolve the crude 3-butoxy-4-nitrobenzoyl chloride in an inert solvent.

-

In a separate flask, dissolve 2-(diethylamino)ethanol and a slight molar excess of a tertiary amine base in the same solvent.

-

Cool the solution of the acyl chloride in an ice bath.

-

Slowly add the solution of 2-(diethylamino)ethanol and the base to the acyl chloride solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

The reaction mixture will contain the precipitated hydrochloride salt of the tertiary amine base. Filter off the salt.

-

Wash the filtrate with water and then a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate.

Step 7: Reduction of the Nitro Group to form this compound

The final step is the reduction of the nitro group to an amine.

Materials:

-

2-(Diethylamino)ethyl 3-butoxy-4-nitrobenzoate

-

Raney Nickel (or Palladium on Carbon)

-

Ethanol (or another suitable solvent)

-

Hydrogen gas source

Procedure:

-

Dissolve the nitro-compound in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm).

-

Shake or stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Carefully filter the catalyst from the reaction mixture.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound base.

Purification of this compound

The crude this compound base is then purified, typically by conversion to its hydrochloride salt followed by recrystallization.

Formation of this compound Hydrochloride

Materials:

-

Crude this compound base

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

Dissolve the crude this compound base in anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

This compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

Recrystallization of this compound Hydrochloride

Recrystallization is a crucial step to achieve high purity.

Materials:

-

Crude this compound hydrochloride

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol.

-

Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a vacuum oven at a low temperature.

Data Presentation

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₁₇H₂₈N₂O₃ · HCl |

| Molecular Weight | 344.88 g/mol |

| Melting Point | 157-160 °C |

| Appearance | White crystalline powder |

| Solubility | Very soluble in water, freely soluble in ethanol |

Table 2: Purity Specifications for this compound Hydrochloride

| Test | Specification |

| Assay (on dried basis) | Not less than 99.0% |

| Loss on Drying | Not more than 0.5% |

| Residue on Ignition | Not more than 0.1% |

| Heavy Metals | Not more than 20 ppm |

Purity Analysis

The purity of the synthesized this compound hydrochloride should be assessed using various analytical techniques.

-

Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A common mobile phase is a mixture of chloroform and methanol.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

-

Spectroscopic Methods (NMR, IR, MS): Used to confirm the chemical structure and identify any potential impurities.

Visualizations

Caption: Synthetic workflow for this compound Hydrochloride.

Caption: Purification workflow for this compound Hydrochloride.

Caption: Mechanism of action of this compound.

References

In Vitro Characterization of Oxybuprocaine's Sodium Channel Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine, a widely used topical local anesthetic, exerts its therapeutic effect by blocking voltage-gated sodium channels (NaV) in neuronal membranes. This guide provides a comprehensive overview of the in vitro methodologies used to characterize this blockade. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established experimental protocols and theoretical frameworks for analyzing the interaction of local anesthetics with sodium channels. The principles of state- and use-dependent inhibition, which are central to the action of this drug class, are discussed in detail. This guide serves as a resource for researchers designing and interpreting experiments to investigate the electrophysiological and pharmacological properties of this compound and other sodium channel blockers.

Introduction: The Mechanism of Action of this compound

This compound, also known as benoxinate, is an ester-type local anesthetic.[1][2] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels.[1][2][3] These channels are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in excitable cells, such as neurons. By binding to the sodium channel, this compound stabilizes the neuronal membrane in a depolarized state, which decreases its permeability to sodium ions and thus inhibits the initiation and conduction of nerve impulses.[1][2][3]

The action of local anesthetics like this compound is highly dependent on the conformational state of the sodium channel. These channels can exist in three main states:

-

Resting State: At negative membrane potentials, the channel is closed but available to open upon depolarization.

-

Open State: Upon membrane depolarization, the channel opens, allowing sodium ion influx.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must return to the resting state to be available for opening again.

Local anesthetics typically exhibit higher affinity for the open and inactivated states of the channel than for the resting state. This property leads to two important phenomena:

-

State-Dependent Block: The potency of the block is dependent on the membrane potential, with greater inhibition at more depolarized potentials where more channels are in the open and inactivated states.

-

Use-Dependent (or Phasic) Block: The block increases with repetitive stimulation (e.g., during a train of action potentials) as more channels cycle through the open and inactivated states, providing more opportunities for the drug to bind. In contrast, tonic block refers to the block of channels in the resting state.

Due to a scarcity of specific published data for this compound, this guide will refer to the well-characterized actions of other local anesthetics, such as lidocaine, to illustrate these fundamental principles.

Quantitative Analysis of Sodium Channel Blockade

A thorough in vitro characterization of a sodium channel blocker involves quantifying its potency and kinetics of interaction with the different channel states. The following are key parameters determined through electrophysiological experiments.

Data Presentation

Table 1: State-Dependent Affinity of Local Anesthetics for Voltage-Gated Sodium Channels

| Local Anesthetic | Channel Subtype | Kr (Resting State Affinity) | Ko (Open State Affinity) | Ki (Inactivated State Affinity) | Reference |

| Lidocaine | hH1 (NaV1.5) | 3.9 mM | - | 11 µM | [4] |

| Bupivacaine | NaV1.5 | - | - | 4.51 µM (IC50) | [5] |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Tonic and Phasic Block Characteristics of Local Anesthetics

| Local Anesthetic | Preparation | Tonic Block (IC50) | Phasic Block Characteristics | Reference |

| Lidocaine | hH1 (NaV1.5) | 226 µM (at -100 mV) | Significant use-dependent block | [4] |

| Bupivacaine | ND7/23 cells | 178 µM | Strong use-dependent block at 10 Hz | [6] |

| This compound | Data Not Available | Data Not Available | Acts similarly to lidocaine and bupivacaine[3] |

Experimental Protocols

The gold-standard technique for characterizing the interaction of drugs with ion channels is patch-clamp electrophysiology . This method allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.

Whole-Cell Voltage-Clamp Recordings

This is the most common configuration used to study the effects of drugs on a whole population of ion channels in a cell.

Objective: To measure macroscopic sodium currents and assess the tonic and use-dependent block by this compound.

Cell Preparation:

-

HEK-293 or CHO cells stably or transiently expressing a specific human sodium channel subtype (e.g., NaV1.1-1.9) are commonly used.

-

Cells are cultured under standard conditions and plated onto glass coverslips for recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and positioned onto the surface of a single cell.

-

Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

A brief pulse of suction ruptures the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

-

Voltage protocols are applied to elicit sodium currents.

Protocols for Assessing State-Dependent Block

Tonic Block (Resting State Affinity):

-

Hold the membrane potential at a very negative level (e.g., -140 mV) to ensure all channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to open the channels and measure the peak inward current.

-

Apply different concentrations of this compound to the external solution and repeat the depolarizing pulse.

-

The concentration-response curve for the reduction in peak current is fitted with the Hill equation to determine the IC50 for the resting state.

Use-Dependent Block (Phasic Block):

-

Hold the membrane potential at a physiological resting potential (e.g., -90 mV).

-

Apply a train of short depolarizing pulses (e.g., to -10 mV for 10 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure the peak current elicited by each pulse in the train.

-

In the presence of a use-dependent blocker like this compound, the peak current will progressively decrease with each pulse. The extent of this decrease is quantified to assess use-dependent block.

Inactivated State Affinity:

-

Use a two-pulse protocol. A long conditioning prepulse to various potentials is applied to inactivate a fraction of the sodium channels.

-

A subsequent test pulse to a fixed potential (e.g., -10 mV) is used to measure the current from the channels that were not inactivated.

-

The relationship between the prepulse potential and the normalized test pulse current gives the steady-state inactivation curve.

-

This protocol is repeated in the presence of different concentrations of this compound. A leftward shift in the inactivation curve indicates preferential binding to the inactivated state. The affinity for the inactivated state (Ki) can be calculated from these shifts.

Visualizations

Signaling Pathway: Sodium Channel Gating and Blockade

Caption: State diagram of voltage-gated sodium channel gating and interaction with this compound.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for characterizing this compound's effect using whole-cell patch-clamp.

Logical Relationship: State-Dependence and Use-Dependence

Caption: Relationship between binding affinity, state/use-dependence, and clinical effect.

Conclusion

The in vitro characterization of this compound's sodium channel blockade relies on established electrophysiological techniques, primarily whole-cell voltage-clamp. This method allows for a detailed analysis of the state- and use-dependent properties of the drug's interaction with specific sodium channel subtypes. Although quantitative data for this compound itself is sparse, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers investigating its pharmacological properties. Future studies providing specific IC50 values, binding kinetics, and subtype selectivity for this compound would be highly valuable to the scientific and drug development communities.

References

- 1. This compound | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development and discovery of oxybuprocaine as a local anesthetic

An In-Depth Exploration of the Synthesis, Pharmacological Evaluation, and Mechanism of Action of a Widely Used Local Anesthetic

Abstract

Oxybuprocaine, also known as benoxinate, is an ester-type local anesthetic that has been a mainstay in ophthalmology and other topical applications for decades. Its discovery in the mid-20th century by researchers at Wander AG marked a significant advancement in the development of safe and effective topical pain management. This technical guide provides a comprehensive overview of the historical development of this compound, from its initial synthesis to its pharmacological characterization and clinical application. Detailed experimental protocols for key preclinical and clinical evaluations are presented, along with a thorough examination of its mechanism of action as a voltage-gated sodium channel blocker. Quantitative data on its potency, efficacy, and toxicity are summarized to provide a complete toxicological and pharmacological profile.

Historical Development and Discovery

The journey of this compound began in the laboratories of the Swiss pharmaceutical company Wander AG. Building on the foundational understanding of local anesthetics derived from cocaine and its synthetic analogues like procaine, researchers sought to develop novel compounds with improved efficacy and safety profiles for topical use.

The first synthesis of this compound, chemically known as 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate, was described in a British patent (GB 654484) filed by Wander AG in 1951 [1]. This patent laid the groundwork for the future clinical development of the compound. Foundational research by Swiss chemist J. Büchi and his colleagues, published in Helvetica Chimica Acta in 1951 , further detailed the synthesis and properties of a series of local anesthetics, including the compound that would become known as this compound[2]. While the initial patent does not name the individual inventors, the work of Büchi and his team was instrumental in the scientific exploration of this class of compounds.

This compound was found to possess potent local anesthetic properties, particularly on mucous membranes, making it an ideal candidate for ophthalmic applications. Its rapid onset and sufficient duration of action for short procedures, combined with a relatively low incidence of irritation compared to some of its predecessors, led to its successful introduction into clinical practice. It is now marketed under various trade names, including Novesine®.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 3-hydroxybenzoic acid. The following workflow outlines the key steps in its chemical synthesis.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane[3]. These channels are crucial for the initiation and propagation of action potentials, which are the fundamental signals of the nervous system.

By binding to a specific site within the pore of the VGSCs, this compound stabilizes the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for membrane depolarization, thereby blocking the transmission of nerve impulses and resulting in a loss of sensation in the area of application. The lipophilic nature of this compound allows it to readily penetrate the nerve cell membrane to reach its intracellular binding site. While the exact affinity for all sodium channel subtypes has not been fully elucidated, local anesthetics are known to interact with various Nav isoforms, including those prevalent in sensory neurons such as Nav1.7 and Nav1.8.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the efficacy and toxicity of this compound.

Table 1: Anesthetic Efficacy of Topical this compound in Animal Models

| Parameter | Species | Model | Value | Reference |

|---|---|---|---|---|

| Onset of Anesthesia | Rat | Corneal Sensitivity | < 5 minutes | [4] |

| Maximal Anesthetic Effect | Rat | Corneal Sensitivity | Maintained for up to 15 minutes | [4] |

| Duration of Anesthesia | Rat | Corneal Sensitivity | Up to 65 minutes |[4] |

Table 2: In Vitro Cytotoxicity of this compound on Human Corneal Epithelial (HCE-T) Cells

| Concentration (%) | Exposure Time | Cell Viability (%) | Reference |

|---|

| 0.4 | 3 minutes | < 0.1 | |

Table 3: Acute Toxicity (LD₅₀) of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Rat | Oral | 42 | FDA Document |

| Rat | Intravenous | 13 | FDA Document |

| Rat | Subcutaneous | 58 | FDA Document |

| Mouse | Oral | 97 | FDA Document |

| Mouse | Intravenous | 22 | FDA Document |

| Mouse | Subcutaneous | 148 | FDA Document |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay on Human Corneal Epithelial Cells

This protocol is based on methodologies used to assess the cytotoxicity of ophthalmic solutions.

Clinical Evaluation of Corneal Anesthesia using Cochet-Bonnet Aesthesiometry

This protocol outlines the steps for a randomized, blinded clinical study to assess the efficacy of topical this compound.

-

Subject Recruitment: Healthy adult volunteers with no history of ocular pathology are recruited. Informed consent is obtained from all participants.

-

Baseline Measurement: The baseline corneal touch threshold (CTT) is measured in both eyes of each subject using a Cochet-Bonnet aesthesiometer. The nylon filament is extended to its maximum length (60 mm) and applied perpendicularly to the central cornea until a blink reflex is elicited. The length of the filament is then shortened in 5 mm increments until a consistent blink response is obtained. This length is recorded as the baseline CTT.

-

Randomization and Instillation: Subjects are randomized to receive a single drop of 0.4% this compound hydrochloride in one eye and a placebo (e.g., saline solution) in the contralateral eye in a double-blind manner.

-

Post-instillation Measurements: CTT measurements are repeated in both eyes at predefined intervals (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after instillation of the eye drops.

-

Data Analysis: The onset of anesthesia is defined as the time to the first significant decrease in CTT from baseline. The duration of anesthesia is the time until the CTT returns to the baseline value. The depth of anesthesia is determined by the lowest recorded CTT value. Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound and placebo.

Conclusion

This compound has a rich history rooted in the mid-20th-century quest for safer and more effective local anesthetics. Its discovery by Wander AG and subsequent scientific elucidation provided ophthalmology and other fields with a valuable tool for topical pain management. Its mechanism of action, centered on the blockade of voltage-gated sodium channels, is well-established. The quantitative data on its efficacy and toxicity, gathered through meticulous preclinical and clinical studies, have defined its clinical utility and safety profile. The detailed experimental protocols presented in this guide serve as a testament to the rigorous scientific evaluation that underpins the continued use of this compound in clinical practice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats | PLOS One [journals.plos.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrophotometric Methods for the Determination of Oxybuprocaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectrophotometric methods for the quantitative determination of Oxybuprocaine hydrochloride (also known as Benoxinate hydrochloride). The guide details various analytical approaches, including direct UV spectrophotometry, charge-transfer complexation, and ion-pair formation. For each method, detailed experimental protocols are provided, and all quantitative data is summarized in a structured table for easy comparison, enabling researchers and drug development professionals to select the most appropriate method for their specific application.

Introduction

This compound hydrochloride is a potent local anesthetic of the ester type, widely used in ophthalmology for surface anesthesia.[1] Accurate and reliable analytical methods are crucial for its determination in pure form and in pharmaceutical formulations to ensure quality control and therapeutic efficacy. Spectrophotometry, due to its simplicity, rapidity, cost-effectiveness, and accessibility, remains a valuable tool in pharmaceutical analysis.[2][3] This guide explores several validated spectrophotometric techniques for the quantification of this compound hydrochloride.

Core Spectrophotometric Methodologies

The primary spectrophotometric methods for this compound hydrochloride determination are based on its intrinsic ultraviolet absorbance or the formation of colored complexes that can be measured in the visible region. The latter often involves charge-transfer reactions or ion-pair formation, which enhance sensitivity and selectivity.

Direct Ultraviolet (UV) Spectrophotometry

Direct UV spectrophotometry is a straightforward method that relies on the inherent ability of this compound hydrochloride to absorb ultraviolet radiation due to its chemical structure, specifically the primary aromatic amine group.[1] This method is often used for identification purposes by comparing the absorption spectrum of a sample to that of a reference standard.[1]

Experimental Protocol:

-

Solvent: As per official monographs, a common approach is to prepare the solution in water.[1]

-

Preparation of Standard Solution: A standard solution of this compound Hydrochloride (e.g., 1 in 100,000 or 10 µg/mL) is prepared in the chosen solvent.[1]

-

Spectrophotometric Measurement: The absorption spectrum of the prepared solution is recorded using a UV-Vis spectrophotometer.[1] The absorbance is measured at the wavelength of maximum absorption (λmax) against a solvent blank.

-

Quantification: The concentration of this compound hydrochloride in a sample solution can be determined by comparing its absorbance to that of a standard solution of known concentration.

Charge-Transfer Complexation Methods

These methods are based on the reaction of this compound hydrochloride, an electron donor (n-donor), with an electron acceptor (π- or σ-acceptor) to form a colored charge-transfer complex.[4] The intensity of the color produced is directly proportional to the concentration of the drug.

This compound hydrochloride reacts with p-chloranilic acid (a π-acceptor) to form a colored complex.[4]

Experimental Protocol:

-

Reagents:

-

This compound Hydrochloride (OXY) stock solution.

-

p-Chloranilic acid (p-CA) solution.

-

-

Procedure:

-

Transfer aliquots of the OXY standard solution into a series of volumetric flasks.

-

Add a specified volume of the p-CA solution.

-

The reaction is allowed to proceed under optimized conditions (e.g., time, temperature, and solvent).

-

Dilute the solutions to the final volume with the appropriate solvent.

-

Measure the absorbance of the resulting colored complex at its λmax against a reagent blank.[4]

-

DDQ is another π-acceptor that forms a colored charge-transfer complex with this compound hydrochloride.[4]

Experimental Protocol:

-

Reagents:

-

This compound Hydrochloride (OXY) stock solution.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution.

-

-

Procedure:

-

Pipette different volumes of the standard OXY solution into volumetric flasks.

-

Add the DDQ solution.

-

Allow the reaction to complete under optimal conditions.

-

Complete to volume with the solvent.

-

Measure the absorbance of the formed complex at its λmax against a reagent blank prepared similarly.[4]

-

Iodine acts as a σ-acceptor, reacting with the n-electron donor this compound hydrochloride to form a charge-transfer complex.[4][5]

Experimental Protocol:

-

Reagents:

-

This compound Hydrochloride (OXY) stock solution.

-

Iodine solution.

-

-

Procedure:

-

Add aliquots of the standard OXY solution to a set of volumetric flasks.

-

Add the iodine solution.

-

After the reaction time, dilute to the mark with the solvent.

-

Measure the absorbance of the complex at the specific λmax against a blank.[4]

-

The stoichiometry of these charge-transfer reactions, as determined by Job's method of continuous variation, is typically 1:1 (Drug:Reagent).[4][6]

Ion-Pair Formation Methods

This technique involves the reaction of the positively charged this compound hydrochloride molecule with a negatively charged dye or metal-thiocyanate complex to form an ion-pair complex. This complex is then extracted into an organic solvent, and the absorbance of the extract is measured.

Experimental Protocol (General):

-

Reagents:

-

This compound Hydrochloride (OXY) stock solution.

-

Anionic dye solution (e.g., bromocresol purple, bromophenol blue) or a metal-thiocyanate solution (e.g., Molybdenum(V) or Cobalt(II) with thiocyanate).[4][7][8]

-

Buffer solution to maintain the optimal pH for complex formation.

-

Organic solvent for extraction (e.g., chloroform, dichloromethane).[8][9]

-

-

Procedure:

-

In a separatory funnel, add aliquots of the OXY standard solution.

-

Add the buffer solution and the anionic dye or metal-thiocyanate reagent.

-

Shake well to form the ion-pair complex.

-

Add a measured volume of the organic solvent and shake to extract the complex.

-

Allow the layers to separate and collect the organic layer.

-

Measure the absorbance of the organic extract at the λmax against a blank prepared in the same manner.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different spectrophotometric methods described. This allows for a direct comparison of their performance characteristics.

| Method Type | Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |

| Charge-Transfer | p-Chloranilic acid (p-CA) | - | 20.0 - 220.0 | 0.9996 |

| Charge-Transfer | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | - | 10.0 - 80.0 | 0.9997 |

| Charge-Transfer | Iodine | - | 4.0 - 44.0 | 0.9998 |

Note: Specific λmax values for the charge-transfer complexes were not explicitly stated in the provided search results but are crucial experimental parameters.

Experimental and Logical Workflows (Graphviz)

The following diagrams illustrate the logical workflows for the described spectrophotometric methods.

Caption: Workflow for Direct UV Spectrophotometry.

Caption: Workflow for Charge-Transfer Complexation Method.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Validated Spectrophotometric Methods for the Determination of this compound Hydrochloride | Journal of Progressive Research in Chemistry [scitecresearch.com]

- 5. Spectroscopic analysis of charge transfer complex formation between neuroleptics and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mc.minia.edu.eg [mc.minia.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric determination of etidocaine in pharmaceutical (dental) formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of ion-pair complexation reaction for the spectrophotometric determination of bupropion hydrochloride in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Corneal Anesthesia in Rodent Models Using Oxybuprocaine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 0.4% oxybuprocaine hydrochloride ophthalmic solution for inducing corneal anesthesia in rodent models, specifically rats and mice. The protocols outlined below are intended to ensure effective and safe application for various research and drug development procedures requiring a transient loss of corneal sensation.

Introduction

This compound hydrochloride is a topical anesthetic of the ester type, widely utilized in ophthalmology for short-term procedures.[1] Its mechanism of action involves the blockage of voltage-gated sodium channels in the nerve endings of the cornea. This inhibition prevents the generation and conduction of nerve impulses, resulting in a temporary and reversible loss of sensation.[1][2] For researchers working with rodent models, achieving effective corneal anesthesia is crucial for a variety of procedures, including tonometry, electroretinography (ERG), funduscopy, corneal imaging, and minor surgical interventions.

Quantitative Data on Anesthetic Efficacy

The efficacy of 0.4% this compound has been quantitatively assessed in rats, providing valuable data on its onset, duration, and depth of anesthesia. While direct quantitative data for mice is less prevalent in the literature, the established protocols for rats can be adapted for murine models.

Table 1: Efficacy of 0.4% this compound for Corneal Anesthesia in Rats

| Parameter | Value | Reference |

| Concentration | 0.4% this compound Hydrochloride | [3][4] |

| Animal Model | Wistar Rats | [3][4] |

| Onset of Maximal Anesthesia | Within 5 minutes | [3] |

| Duration of Maximal Anesthesia | Up to 15 minutes | [3] |

| Total Duration of Significant Anesthesia | Up to 65 minutes | [3][4] |

| Time to Return to Baseline Sensitivity | 45 to 75 minutes | [3] |

Signaling Pathway of this compound in Corneal Nerves

The primary mechanism of action for this compound is the blockade of nerve signal transmission. This is achieved by physically obstructing the voltage-gated sodium channels within the nerve cell membranes of the cornea.

Caption: Mechanism of this compound Action.

Experimental Protocols

The following protocols provide a detailed methodology for the application of this compound and the assessment of corneal anesthesia in rodent models.

Materials

-

0.4% this compound hydrochloride ophthalmic solution (preservative-free recommended)

-

Sterile saline solution (0.9% NaCl) for control eye

-

Cochet-Bonnet Aesthesiometer

-

Micropipette or dropper for precise application

-

Sterile ophthalmic ointment (for post-procedural care, if necessary)

-

Animal restraining device suitable for rats or mice

Experimental Workflow for Corneal Anesthesia Assessment

The following diagram illustrates the general workflow for assessing the efficacy of this compound.

Caption: Experimental Workflow Diagram.

Detailed Protocol for Corneal Anesthesia in Rats

This protocol is adapted from the study by Lelescu et al. (2020).[3]

-

Animal Preparation: Acclimatize Wistar rats to the experimental conditions to minimize stress. Gently restrain the animal.

-

Baseline Measurement:

-

Using a Cochet-Bonnet aesthesiometer with a 0.12 mm nylon filament, determine the baseline Corneal Touch Threshold (CTT).

-

Extend the filament to its maximum length (60 mm) and gently touch the central cornea.

-

Gradually decrease the filament length until a blink reflex is elicited. The length at which the reflex occurs is the baseline CTT.

-

-

Anesthetic Application:

-

Instill one drop (approximately 50 µL) of 0.4% this compound hydrochloride ophthalmic solution into one eye.

-

Instill one drop of sterile saline (0.9% NaCl) into the contralateral eye to serve as a control.

-

-

Post-Application Measurements:

-

At 5 minutes post-instillation, begin measuring the CTT in both eyes.

-

Continue to measure the CTT at 5-minute intervals for up to 75 minutes or until the CTT returns to the baseline value.

-

Record the filament length at which a blink reflex is observed at each time point.

-

Adapted Protocol for Corneal Anesthesia in Mice

While specific quantitative data for this compound in mice is limited, the following protocol can be used for procedures requiring corneal anesthesia. The principles of CTT measurement are similar to those in rats, though the baseline values and response may differ.

-

Animal Preparation: Gently restrain the mouse. Mice can be more susceptible to stress, so handling should be calm and efficient.

-

Baseline Measurement:

-

Use a Cochet-Bonnet aesthesiometer, starting with the filament at its longest length.

-

Carefully touch the central cornea and observe for a blink reflex. Due to the smaller eye size, precision is key.

-

Decrease the filament length until the blink reflex is consistently elicited to determine the baseline CTT.

-

-

Anesthetic Application:

-

Instill a smaller volume, approximately 5-10 µL, of 0.4% this compound hydrochloride ophthalmic solution onto the cornea.

-

-

Anesthesia Confirmation and Procedure:

-

Wait 1-5 minutes for the anesthetic to take effect.

-

Confirm the absence of a blink reflex by gently touching the cornea with the aesthesiometer filament at a length that previously elicited a response.

-

Proceed with the intended experimental procedure. Anesthesia is expected to last for approximately 20-30 minutes.[5]

-

-

Post-Procedural Care:

-

Apply a sterile, non-medicated ophthalmic ointment to the anesthetized eye to prevent corneal drying, as the blink rate will be reduced.

-

Potential Adverse Effects and Considerations

While generally safe for short-term use, researchers should be aware of potential adverse effects.

Table 2: Potential Adverse Effects of Topical this compound in Rodent Models

| Adverse Effect | Description | Mitigation and Management | Reference |

| Transient Stinging/Burning | A brief stinging or burning sensation may occur immediately upon instillation. | This is a common and transient effect. Ensure the animal is properly restrained to prevent self-injury. | [5] |

| Corneal Epithelial Toxicity | Prolonged or frequent use can lead to delayed wound healing, corneal epithelial defects, and in severe cases, corneal opacification and scarring. | Use the lowest effective concentration and frequency of application. Avoid use on pre-existing corneal ulcers or significant epithelial defects. | [5] |

| Reduced Blink Reflex and Tear Production | Anesthesia will diminish the natural protective blink reflex and may reduce tear secretion, leading to corneal drying. | Apply a sterile ophthalmic lubricant to the cornea after the procedure until the anesthetic effect has worn off. | |

| Systemic Absorption | Although rare with topical application, systemic absorption can occur, especially if the corneal epithelium is compromised. | Minimize the volume of solution applied and apply pressure to the lacrimal sac for a minute after instillation to reduce drainage and systemic uptake. | [5] |

Summary and Recommendations

This compound (0.4%) is an effective and fast-acting topical anesthetic for inducing corneal anesthesia in rodent models. For rats, it provides a maximal anesthetic effect for up to 15 minutes, with a total duration of significant anesthesia lasting for about an hour. While specific efficacy data in mice is not as well-defined, the protocols outlined above provide a reliable framework for its use. Adherence to proper technique, including baseline measurements and post-procedural care, is essential for ensuring animal welfare and the integrity of experimental results. Researchers should always be mindful of the potential for corneal toxicity with prolonged or repeated use.

References

- 1. Topical ocular anesthetics affect epithelial cytoskeletal proteins of wounded cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Oxybuprocaine in the Study of Corneal Nerve Regeneration

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oxybuprocaine, a widely utilized topical anesthetic in ophthalmology, presents a multifaceted role in the scientific investigation of corneal nerve regeneration. While not directly a therapeutic agent for promoting nerve regrowth, its properties as a potent, short-acting anesthetic and its known cytotoxic effects on corneal epithelial cells at higher concentrations or with prolonged use, allow for its application in several experimental contexts. Primarily, this compound is employed to facilitate in vivo corneal imaging and sensitivity testing, essential for monitoring nerve regeneration. Furthermore, its impact on the corneal epithelium can be leveraged to create models of corneal surface injury, thereby enabling the study of subsequent nerve regeneration processes.

The cornea is one of the most densely innervated tissues in the human body, and its nerves are crucial for maintaining a healthy ocular surface. Damage to these nerves, through trauma, surgery, or disease, can lead to neurotrophic keratitis, a condition characterized by impaired healing and potential vision loss. Understanding the mechanisms of corneal nerve regeneration is therefore of paramount importance.

This compound's primary application in this field is to provide profound corneal anesthesia, which is a prerequisite for high-resolution in vivo confocal microscopy (IVCM). IVCM allows for the non-invasive, real-time visualization and quantification of corneal nerve fibers, including their density, length, and branching patterns. By anesthetizing the cornea with this compound, researchers can obtain clear, motion-artifact-free images to track the morphological changes in corneal nerves over time during the regeneration process.

Additionally, functional recovery of corneal nerves is a key aspect of regeneration. Corneal sensitivity is assessed using esthesiometry, most commonly with a Cochet-Bonnet esthesiometer. This compound is used to establish a baseline of complete anesthesia, after which the return of sensation can be quantitatively measured at various time points, providing a functional correlate to the morphological data obtained through IVCM.

It is crucial to acknowledge the potential confounding effects of this compound in these studies. Research has shown that this compound can exhibit dose- and time-dependent cytotoxicity to human corneal epithelial cells, potentially inducing apoptosis through a mitochondria-dependent pathway[1]. This cytotoxicity can delay wound healing, a factor that must be carefully considered when designing and interpreting experiments on nerve regeneration, as a healthy epithelium is vital for supporting nerve fiber growth. Therefore, its use should be carefully controlled and standardized in experimental protocols.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound on various corneal parameters, which are pertinent to its use in research settings.

Table 1: Anesthetic Properties of 0.4% this compound

| Parameter | Animal Model | Value | Reference |

| Onset of Anesthesia | Feline | 1 minute | [2] |

| Duration of Maximal Anesthesia | Feline | 5 minutes | [2] |

| Duration of Significant Anesthesia | Feline | 45 minutes | [2] |

| Onset of Anesthesia | Rat | < 5 minutes | [2] |

| Duration of Maximal Anesthesia | Rat | 15 minutes | [2] |

| Duration of Significant Anesthesia | Rat | 65 minutes | [2] |

Table 2: Effects of 0.4% this compound on Corneal Thickness

| Parameter | Method | Time Point | Change in Thickness | P-value | Reference |

| Central Corneal Thickness (CCT) | Pentacam | 5 minutes | +1.00 ± 36.56 µm | 0.86 | [3] |

| Corneal Thinnest Point (CTP) | Pentacam | 5 minutes | +0.90 ± 36.3 µm | 0.88 | [3] |

| Corneal Volume (CV) | Pentacam | 5 minutes | +0.11 ± 3.97 mm³ | 0.86 | [3] |

| Central Corneal Thickness (CCT) | Orbscan | 3 minutes | Variations > ± 10 µm in 11.53% of eyes | Not significant | [4] |

Table 3: Cytotoxic Effects of this compound on Human Corneal Epithelial Cells (in vitro)

| Concentration | Exposure Time | Effect | Reference |

| 0.025% - 0.4% | Not specified | Dose- and time-dependent cytotoxicity | [1] |

| Not specified | Not specified | Induction of S phase cell cycle arrest | [1] |

| Not specified | Not specified | Activation of caspase-2, -3, and -9 | [1] |

| Not specified | Not specified | Upregulation of Bax, downregulation of Bcl-xL | [1] |

Experimental Protocols

Protocol 1: In Vivo Confocal Microscopy (IVCM) for Morphological Assessment of Corneal Nerve Regeneration

Objective: To visualize and quantify corneal nerve regeneration over time in a murine model of corneal injury.

Materials:

-

Adult C57BL/6 mice

-

0.4% this compound hydrochloride ophthalmic solution

-

In Vivo Confocal Microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module)

-

Image analysis software (e.g., NeuronJ, ImageJ)

-

Sterile saline solution

-

Goniometric gel (as an immersion fluid)

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

-

Corneal Anesthesia: Instill one drop of 0.4% this compound onto the cornea of the eye to be imaged. Wait for 1 minute to ensure complete anesthesia.

-

Microscope Setup: Place a sterile disposable cap on the microscope objective. Apply a small amount of goniometric gel to the tip of the cap.

-

Imaging: Gently open the eyelids of the anesthetized mouse and bring the objective into contact with the cornea. Acquire images of the sub-basal nerve plexus in the central cornea. Capture multiple non-overlapping images to create a representative map.

-

Post-Imaging Care: After imaging, gently rinse the eye with sterile saline solution to remove the goniometric gel. Apply a lubricating ointment to prevent corneal desiccation.

-

Time Points: Repeat the imaging procedure at baseline (before injury) and at specified time points post-injury (e.g., 1, 2, 4, and 8 weeks).

-

Image Analysis: Use image analysis software to quantify nerve fiber density (NFD), nerve branch density (NBD), and nerve fiber length (NFL).

Protocol 2: Assessment of Corneal Sensitivity (Esthesiometry)

Objective: To functionally assess corneal nerve regeneration by measuring the return of corneal sensitivity.

Materials:

-

Adult Wistar rats

-

0.4% this compound hydrochloride ophthalmic solution

-

Cochet-Bonnet esthesiometer

-

Sterile saline solution

Procedure:

-

Baseline Measurement: In conscious, gently restrained rats, determine the baseline corneal touch threshold (CTT) using the Cochet-Bonnet esthesiometer. The CTT is the longest filament length that elicits a consistent blink reflex.

-

Induction of Anesthesia: Instill one drop of 0.4% this compound into the test eye.

-

Confirmation of Anesthesia: After 5 minutes, confirm complete anesthesia by applying the shortest filament length (0.5 cm) to the central cornea. No blink reflex should be observed.

-

Monitoring Recovery: At regular intervals (e.g., every 5-10 minutes), measure the CTT as sensation returns.

-

Data Recording: Record the CTT at each time point until it returns to the baseline value.

-

Application in Regeneration Studies: In a longitudinal study of corneal nerve regeneration following injury, perform this procedure at various time points (e.g., weekly) to track the functional recovery of the corneal nerves.

Visualizations

Caption: Mechanism and application of this compound in corneal research.

Caption: Experimental workflow for studying corneal nerve regeneration.

Caption: Signaling pathway of corneal nerve regeneration.

References

- 1. The cytotoxic effect of this compound on human corneal epithelial cells by inducing cell cycle arrest and mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound eye drops on corneal volume and thickness measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corneal thickness values before and after this compound 0.4% eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Oxybuprocaine as a Pharmacological Tool for Silencing Specific Neural Pathways

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Oxybuprocaine is an ester-type local anesthetic that serves as a potent and reversible tool for the temporary silencing of neural activity. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons[1][2][3]. By preventing sodium ion influx, this compound effectively inhibits nerve impulse conduction, leading to a localized and transient blockade of a targeted neural pathway[1]. This property makes it a valuable instrument in neuroscience research for investigating the functional roles of specific neuronal circuits, validating targets in drug development, and exploring mechanisms of synaptic transmission and plasticity.

Compared to genetic methods like optogenetics or chemogenetics, pharmacological silencing with agents such as this compound does not require genetic modification of the target cells, offering a more direct and often simpler approach for acute functional studies[4]. Its effects are dose-dependent and reversible, allowing for controlled experimental timelines[5].

2.0 Mechanism of Action

This compound exerts its silencing effect by binding to a receptor site within the inner pore of voltage-gated sodium channels[1][6]. This action stabilizes the neuronal membrane in a depolarized state, increasing the threshold for electrical excitability and ultimately preventing the membrane depolarization necessary to generate an action potential[1][3]. The block is use-dependent, meaning the drug has a higher affinity for channels that are frequently opening and closing, as would occur during high-frequency neuronal firing associated with sensory transmission[2][3].

Caption: this compound blocks voltage-gated sodium channels, preventing neural signaling.

3.0 Data Presentation

Quantitative data for this compound is crucial for experimental design. The following tables summarize key parameters from preclinical research.

Table 1: Pharmacokinetic and Efficacy Profile of this compound

| Parameter | Value | Species/Model | Comments | Source |

|---|---|---|---|---|

| Onset of Action | ~5 minutes (max effect) | Rat (corneal) | Topical application of 0.4% solution. | [7] |

| Duration of Anesthesia | ~65 minutes | Rat (corneal) | Significantly decreased corneal touch threshold. | [7] |

| Anesthesia Maintenance | Longer than this compound | Human (topical) | Lidocaine had a longer average maintenance time in one study. | [8][9] |

| Common Concentration | 0.4% w/v | Ophthalmic Use | Standard concentration in commercial preparations. |[10] |

Table 2: Comparative Potency and Duration for Spinal Anesthesia in Rats (Intrathecal Administration)

| Local Anesthetic | Motor Function ED₅₀ (μg) | Proprioception ED₅₀ (μg) | Nociception ED₅₀ (μg) | Duration at ED₅₀ (min) |

|---|---|---|---|---|

| This compound | 29.8 ± 3.1 | 21.0 ± 2.4 | 12.1 ± 1.3 | 118 ± 11 |

| Proxymetacaine | 18.5 ± 2.3 | 12.1 ± 1.5 | 7.9 ± 0.9 | 85 ± 9 |

| Bupivacaine | 35.6 ± 3.5 | 26.5 ± 2.8 | 15.8 ± 1.6 | 125 ± 12 |

| Lidocaine | 115.1 ± 10.5 | 85.3 ± 8.1 | 55.6 ± 5.2 | 75 ± 8 |

Data presented as mean ± SEM. Potency rank was determined as Proxymetacaine > this compound > Bupivacaine > Lidocaine. This compound and bupivacaine showed a longer duration of action than proxymetacaine or lidocaine.[5][11]

Protocols

4.0 General Experimental Workflow for Pharmacological Silencing

The following diagram outlines a typical workflow for an in vivo experiment designed to test the function of a neural pathway using this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silencing Neurons: Tools, Applications, and Experimental Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrathecal this compound and proxymetacaine produced potent and long-lasting spinal anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of topical application of 0.4% this compound hydrochloride ophthalmic solution and 1% ropivacaine hydrochloride on corneal sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of this compound and lidocaine topical anesthesia for pain control in radiofrequency ablation treatment of great saphenous vein insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of this compound and lidocaine topical anesthesia for pain control in radiofrequency ablation treatment of great saphenous vein insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. anmfonline.org [anmfonline.org]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Oxybuprocaine on Human Corneal Epithelial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxybuprocaine is a widely utilized topical anesthetic in ophthalmology. However, concerns regarding its cytotoxicity on corneal epithelial cells necessitate robust in vitro evaluation. Prolonged or repeated use of this compound may lead to corneal damage.[1] This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound on human corneal epithelial cells (HCECs), a critical step in preclinical safety assessment for ophthalmic drugs. The provided methodologies and data will aid in understanding the dose- and time-dependent toxicity and the underlying molecular mechanisms.

Key Findings on this compound Cytotoxicity

Studies have demonstrated that this compound exhibits significant, dose- and time-dependent cytotoxicity towards human corneal epithelial cells.[1][2] At clinically relevant concentrations, such as 0.4%, this compound can lead to a drastic reduction in cell viability.[2] The primary mechanism of cell death induced by this compound is apoptosis, which is initiated through a mitochondria-dependent pathway.[1] This involves cell cycle arrest and the activation of a cascade of caspases.[1]

Data Presentation: Quantitative Cytotoxicity of this compound

The following tables summarize the quantitative data on the cytotoxic effects of this compound on human corneal epithelial cells, compiled from various studies.

Table 1: Effect of this compound on the Viability of Human Corneal Epithelial Cells (2D Culture)

| This compound Concentration | Exposure Time | Cell Viability (%) | Reference |

| 0.4% | 3 minutes | < 0.1% | [2] |

| 0.025% - 0.4% | Not Specified | Dose-dependent decrease | [1] |

Table 2: Effect of this compound on the Viability of a 3D Human Corneal Epithelial Construct

| This compound Concentration | Exposure Time | Cell Viability (%) | Reference |

| 0.4% | 48 hours | 56.2% | [2] |

| 0.4% | 72 hours | 41.7% | [2] |

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are designed for use with human corneal epithelial cell lines, such as the human telomerase-immortalized corneal epithelial (hTCEpi) cell line.[2][3]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human corneal epithelial cells (e.g., hTCEpi)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

This compound hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HCECs to 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in serum-free culture medium.

-

Remove the culture medium from the wells and wash once with PBS.

-

Add 100 µL of the different this compound concentrations to the respective wells. Include a vehicle control (medium without this compound).

-

Incubate for the desired exposure times (e.g., 3 minutes, 24, 48, 72 hours).

-

-

MTT Incubation:

-

After the treatment period, remove the this compound-containing medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT solution.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control group:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5]

Materials:

-

Human corneal epithelial cells

-

Cell culture medium

-

96-well cell culture plates

-

This compound hydrochloride

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

-

It is crucial to include two additional controls: a "low control" (untreated cells for spontaneous LDH release) and a "high control" (cells treated with a lysis buffer provided in the kit for maximum LDH release).

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's protocol.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit's manual (usually up to 30 minutes), protected from light.

-

-

Measurement:

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula:

-

Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound on human corneal epithelial cells.

Caption: General experimental workflow for cytotoxicity testing.

Signaling Pathway of this compound-Induced Apoptosis

The diagram below outlines the proposed signaling pathway for this compound-induced apoptosis in human corneal epithelial cells.

Caption: this compound-induced apoptotic signaling cascade.

NF-κB Signaling Pathway Involvement